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Compound of Interest

Compound Name: 5-(Furan-2-yl)pyrazin-2-ol

CAS No.: 82619-62-3

Cat. No.: B1338021

Get Quote

The 2(1H)-pyrazinone ring system is a heterocyclic scaffold of significant interest in drug

discovery and natural product chemistry.[1][2][3] This six-membered, non-aromatic ring is a key

structural feature in a multitude of natural products, including deoxyaspergillic acid and

flavacol, which exhibit interesting biological activities.[1][2] Beyond its natural origins, the

pyrazinone core serves as a versatile building block in medicinal chemistry programs for

developing pharmacologically active agents.[1][4] Its utility is demonstrated by the existence of

approved drugs and clinical candidates like the antiviral Favipiravir and the corticotropin-

releasing factor-1 (CRF1) receptor antagonist BMS-764459.[1][2]

The pyrazinone scaffold's success can be attributed to its ability to act as a stable,

peptidomimetic platform. It can effectively present substituents in defined spatial orientations,

mimicking peptide backbone hydrogen bonding patterns, which is crucial for interacting with

biological targets like enzymes and receptors.[2] This guide provides a detailed comparison of

5-(Furan-2-yl)pyrazin-2-ol, a specific but less-studied derivative, against other well-

characterized pyrazinone compounds, offering insights into their structure-activity relationships,

potential therapeutic applications, and the experimental methodologies used for their

evaluation.
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Profiling 5-(Furan-2-yl)pyrazin-2-ol: A Structural
Overview
5-(Furan-2-yl)pyrazin-2-ol incorporates two key heterocyclic motifs: the pyrazinone core and a

furan ring. The furan moiety is a common structural element in many natural products and

synthetic compounds with a wide array of bioactivities, including antibacterial, antiviral, anti-

inflammatory, and anticancer properties.[5][6] The combination of these two pharmacophores

suggests a promising, yet largely unexplored, pharmacological profile.

While specific biological data for 5-(Furan-2-yl)pyrazin-2-ol is not extensively documented in

publicly available literature, its structure allows for informed hypotheses about its potential. The

furan ring, an electron-rich aromatic system, can engage in various non-covalent interactions

with biological targets, while the pyrazinone core provides a rigid framework and hydrogen

bonding capabilities.

Figure 1: Chemical Structures
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A diagram showing the general pyrazinone core and related compounds.

Comparative Analysis with Benchmark Pyrazinone
Derivatives
To understand the potential of 5-(Furan-2-yl)pyrazin-2-ol, we compare it to several well-

studied derivatives that showcase the scaffold's therapeutic diversity.
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Compound
Primary Biological

Activity

Key Structural

Features &

Mechanism of Action

Reference

5-(Furan-2-yl)pyrazin-

2-ol

Hypothesized:

Anticancer,

Antimicrobial, Kinase

Inhibition

Furan ring at C-5

position. Potential for

diverse target

engagement based on

combined

pharmacophores.

[7][8]

Favipiravir (T-705)
Antiviral (Influenza,

Ebola, COVID-19)

Pyrazinecarboxamide

derivative (related to

pyrazinones). Acts as

a prodrug, converted

to a ribofuranosyl-

triphosphate

derivative that

selectively inhibits

viral RNA-dependent

RNA polymerase.

[1][2]

BMS-764459

Corticotropin-

Releasing Factor-1

(CRF1) Receptor

Antagonist

Highly substituted

pyrazinone. Potent

and selective

antagonist of CRF1, a

target for anxiety and

depression. Shows

good pharmacokinetic

properties.

[1][2][9]

p38α MAP Kinase

Inhibitors
Anti-inflammatory

Extensive

substitutions at N-1,

C-3, C-5, and C-6.

Inhibit p38α kinase,

which is crucial in

regulating pro-

inflammatory signaling

pathways.

[1][10]
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HCV NS3 Protease

Inhibitors
Antiviral (Hepatitis C)

Designed as peptide

backbone mimetics.

Elongated

substituents at the C-6

position were found to

be important for

inhibitory activity

against the viral

protease.

[1][2]

Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazinone derivatives is highly dependent on the nature and position

of substituents on the core ring.[1]

Position C-3: Modifications at this position are common. For instance, in p38α kinase

inhibitors, incorporating an aminoalkyl group via nucleophilic aromatic substitution

dramatically increased potency.[1][10] In Favipiravir, a fluorine atom at C-3 is critical for its

activity.[11]

Position C-5 and C-6: These positions are crucial for dictating selectivity and potency. In

Hepatitis C virus (HCV) NS3 protease inhibitors, elongated substituents at C-6 were vital for

activity.[2] For tubulin-modulating fungicides, a chloro group at C-5 and a trisubstituted

phenyl ring at C-6 were features of the most potent derivatives.[1]

Position N-1: Substitution at the N-1 position often influences pharmacokinetic properties. In

p38α inhibitors, a branched alkyl group at N-1 was generally found in the best derivatives.[1]

For 5-(Furan-2-yl)pyrazin-2-ol, the furan ring at the C-5 position is the defining feature. This

substituent likely influences the molecule's electronic properties and spatial conformation,

which in turn dictates its interaction with biological targets. The furan's oxygen atom can act as

a hydrogen bond acceptor, a feature often exploited in drug design.

Metabolic Considerations
The pyrazinone ring itself can be a site of metabolism. In vitro studies on the CRF-R1

antagonist BMS-665053 revealed that the pyrazinone moiety undergoes cytochrome P450-
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mediated oxidation, likely forming a reactive epoxide intermediate.[9] This metabolic pathway

can lead to the formation of glutathione (GSH) adducts.[9] The presence of the furan ring in 5-
(Furan-2-yl)pyrazin-2-ol introduces another potential site for metabolic oxidation, a common

metabolic fate for furan-containing compounds. Researchers developing derivatives based on

this scaffold must consider these potential metabolic liabilities.

Experimental Protocols: Synthesis and Biological
Evaluation
Trustworthy and reproducible experimental design is the cornerstone of drug discovery. Below

are detailed protocols for a general synthesis of the pyrazinone core and a representative

biological assay.

Protocol 1: General Synthesis of 2(1H)-Pyrazinones via
Jones & Karmas/Spoerri Condensation
This method involves a one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl

compound and is a foundational approach for creating the pyrazinone scaffold.[1][2]

Rationale: This method is chosen for its versatility and accessibility of starting materials. Using

hydrohalide salts of the amino acid amides avoids the often difficult preparation of the free

base.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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